Ethyl (R)-Nipecotate L-Tartrate
Description
Significance of Chirality in Drug Discovery and Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug discovery and development. mdpi.comabcr.com The two mirror-image forms of a chiral molecule are known as enantiomers. chemscene.comnih.gov Although enantiomers share the same chemical formula and physical properties in an achiral environment, they can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body. nih.govresearchfloor.orgveranova.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. mdpi.comresearchfloor.org
The differential interaction can lead to one enantiomer (the eutomer) producing the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause adverse effects. wikipedia.orgresearchgate.net The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug safety. researchfloor.org Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to study the properties of individual enantiomers of a chiral drug. nih.govveranova.comrsc.org
The development of enantiopure drugs, which contain only a single enantiomer, offers several potential advantages, including:
Improved Therapeutic Index: By eliminating the inactive or harmful distomer, the therapeutic window of a drug can be widened. researchgate.net
Simpler Pharmacokinetics: The body may metabolize each enantiomer differently, leading to more predictable absorption, distribution, metabolism, and excretion profiles for a single enantiomer. researchgate.net
Reduced Drug Interactions: A single enantiomer may have a lower potential for interacting with other drugs. researchgate.net
The increasing emphasis on enantiopure pharmaceuticals has driven significant advancements in asymmetric synthesis and chiral separation technologies, enabling the efficient production of single-enantiomer drugs. numberanalytics.com
Overview of Nipecotate Derivatives as Key Chiral Building Blocks
Nipecotic acid and its derivatives, which feature a piperidine-3-carboxylic acid scaffold, are recognized as valuable chiral building blocks in organic synthesis. sioc-journal.cnnih.gov The piperidine (B6355638) ring is a prevalent structural motif found in a vast array of pharmaceuticals and biologically active natural products. nih.govnih.gov The ability to introduce substituents at various positions on this ring with specific stereochemistry is crucial for modulating the biological activity of the final compound. nih.govresearchgate.net
Nipecotic acid itself is known as a potent inhibitor of γ-aminobutyric acid (GABA) uptake, a key neurotransmitter in the central nervous system. sioc-journal.cnnih.gov This has led to the exploration of its derivatives in the development of treatments for neurological disorders. sioc-journal.cnnih.gov
The synthesis of enantiomerically pure nipecotate derivatives is a key focus in medicinal chemistry. acs.orgscientific.net These chiral building blocks serve as crucial intermediates for the synthesis of a wide range of complex molecules, including potential therapeutics for various diseases. sioc-journal.cnmdpi.com The development of efficient methods for the synthesis of specific stereoisomers of nipecotate esters, such as Ethyl (R)-Nipecotate, is therefore of significant interest. scientific.netresearchgate.netsihaulichemicals.co.in
Contextualizing Ethyl (R)-Nipecotate L-Tartrate within Chiral Synthesis Paradigms
This compound is a specific salt form of the (R)-enantiomer of ethyl nipecotate. chembk.comcymitquimica.com The "L-Tartrate" component refers to L-tartaric acid, a naturally occurring chiral resolving agent. The formation of this diastereomeric salt is a common and effective strategy in chiral resolution, a process used to separate a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components. researchgate.netevitachem.com
The synthesis of this compound typically involves reacting racemic ethyl nipecotate with L-tartaric acid. evitachem.com This reaction forms two diastereomeric salts: (R)-ethyl nipecotate L-tartrate and (S)-ethyl nipecotate L-tartrate. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by techniques like fractional crystallization. researchgate.net Once separated, the desired (R)-ethyl nipecotate can be liberated from the tartrate salt.
The availability of this compound as a stable, crystalline solid makes it a convenient and valuable chiral building block for further synthetic transformations. chembk.comchemwhat.comchemicalbook.com It provides chemists with a reliable source of the (R)-enantiomer of ethyl nipecotate, which can then be used to construct more complex chiral molecules with a defined stereochemistry at the piperidine ring. This is a cornerstone of modern asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule, thereby maximizing its therapeutic benefit and minimizing potential side effects. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPGQKZOPPDLNH-NWAAXCJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCNC1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83602-37-3, 167392-57-6 | |
| Record name | 3-Piperidinecarboxylic acid, ethyl ester, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83602-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, ethyl ester, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (R)-Nipecotate L-Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Accessing Ethyl R Nipecotate L Tartrate and Its Enantiomers
Strategies for Racemic Ethyl Nipecotate Synthesis
The most prevalent and industrially viable method for synthesizing racemic ethyl nipecotate is through the catalytic hydrogenation of ethyl nicotinate (B505614). This process involves the reduction of the pyridine (B92270) ring in ethyl nicotinate to a piperidine (B6355638) ring.
The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The process can be conducted in a batch reactor or a continuous flow system, with the latter offering advantages in terms of process intensification and safety. A study on the continuous flow hydrogenation of ethyl nicotinate demonstrated high throughput and yield for the full hydrogenation to ethyl nipecotate figshare.comresearchgate.net.
Key parameters that influence the reaction include the choice of catalyst, solvent, temperature, and hydrogen pressure. While the primary product of this hydrogenation is the racemic mixture of (R)- and (S)-ethyl nipecotate, the reaction conditions can be tuned to optimize the yield and purity of the desired product. For instance, a process intensification study highlighted the possibility of achieving a throughput of 1959 g per day on a laboratory-scale flow chemistry platform figshare.comresearchgate.net.
While enantioselective hydrogenation methods using chiral catalysts exist to directly produce one enantiomer, the synthesis of the racemate followed by resolution remains a common and cost-effective strategy researchgate.net.
Classical Optical Resolution Techniques for Nipecotate Esters
Classical optical resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on their different physical properties.
Diastereomeric Salt Formation with Chiral Acids
The resolution of racemic ethyl nipecotate is effectively achieved by forming diastereomeric salts with a chiral acid. L-(+)-tartaric acid is a commonly employed resolving agent for this purpose. When racemic ethyl nipecotate, which is a mixture of (R)-ethyl nipecotate and (S)-ethyl nipecotate, is treated with L-(+)-tartaric acid, two diastereomeric salts are formed: (R)-ethyl nipecotate L-tartrate and (S)-ethyl nipecotate L-tartrate.
These diastereomers are not mirror images of each other and therefore exhibit different physical properties, such as solubility, which is the basis for their separation. Research has shown that the formation of these salts is a critical step in obtaining enantiomerically pure nipecotamide derivatives nih.gov. Other chiral acids, such as dibenzoyl-L-tartaric acid, have also been successfully used for the resolution of racemic ethyl nipecotate researchgate.net.
Fractional Crystallization as a Resolution Mechanism
Fractional crystallization is the subsequent step to separate the diastereomeric salts formed in the previous stage. This technique exploits the differences in solubility between the (R)-ethyl nipecotate L-tartrate and (S)-ethyl nipecotate L-tartrate salts in a given solvent.
By carefully selecting the solvent and controlling the crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution while the other remains dissolved. The less soluble salt, in this case, Ethyl (R)-Nipecotate L-Tartrate, can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. This method has been effectively used in the synthesis of stereoisomers of antithrombotic nipecotamides nih.gov. The efficiency of the separation is highly dependent on the solubility difference between the two diastereomeric salts.
Influence of Solvent Systems and Crystallization Conditions on Resolution Efficiency
The choice of solvent and the control of crystallization conditions are paramount for achieving high efficiency in the resolution of nipecotate esters via fractional crystallization. The solvent system must be selected to maximize the solubility difference between the two diastereomeric salts.
Different solvents can lead to the formation of different crystal structures, including solvates, which can significantly alter the solubility and stability of the diastereomers mdpi.com. For instance, in the resolution of other chiral compounds, the use of different solvents has been shown to selectively precipitate one diastereomer over the other mdpi.com.
Crystallization conditions such as temperature, cooling rate, and agitation also play a crucial role. A controlled cooling profile can promote the growth of larger, purer crystals of the desired diastereomer, while rapid cooling may lead to the co-precipitation of both diastereomers, thus reducing the resolution efficiency. The optimization of these parameters is essential for developing a robust and scalable resolution process.
Enantioselective Synthetic Approaches to Nipecotate Derivatives
While classical resolution is a common approach, enantioselective methods that directly produce the desired enantiomer are also of significant interest. One such method is enzymatic kinetic resolution.
Enzymatic Kinetic Resolution of Racemic Ethyl Nipecotate
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. In the case of racemic ethyl nipecotate, lipases are effective biocatalysts for this purpose.
A study investigating the enzymatic resolution of racemic ethyl nipecotate found that Novozym 435, a commercially available lipase (B570770), was highly effective. This enzyme preferentially hydrolyzes one enantiomer, leaving the other unreacted and thus enriched. It was observed that Novozym 435 preferentially hydrolyzes (R)-ethyl nipecotate scientific.net.
The reaction is typically carried out in a buffered aqueous medium or in the presence of organic co-solvents. The choice of solvent can significantly impact the enzyme's activity and enantioselectivity. In one study, water was found to be the optimal medium for the hydrolysis reaction scientific.net. The unreacted (S)-ethyl nipecotate can then be separated from the hydrolyzed (R)-nipecotic acid.
Below is a table summarizing the results of an enzymatic kinetic resolution of racemic ethyl nipecotate using Novozym 435 scientific.net.
| Parameter | Value |
| Enzyme | Novozym 435 |
| Substrate Concentration | 0.5 M |
| Lipase Loading | 5 mg/mL |
| Buffer | Phosphate buffer pH 7.0 |
| Temperature | 30°C |
| Reaction Time | 6 h |
| Conversion | 49.8% |
| Enantiomeric Excess (substrate) | 68.9% |
| Enantiomeric Excess (product) | 69.5% |
Asymmetric Catalysis in Piperidine-3-carboxylate Synthesis
Asymmetric catalysis offers a more elegant and efficient approach to establishing the desired stereochemistry in piperidine-3-carboxylates, avoiding the need for resolving racemic mixtures. Various catalytic systems have been developed to achieve high enantioselectivity in the synthesis of the piperidine core.
One notable strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. This method has been successfully applied to the synthesis of enantioenriched 3-substituted piperidines starting from pyridine and sp²-hybridized boronic acids. The key step is a Rh-catalyzed asymmetric carbometalation of a dihydropyridine intermediate, which furnishes 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. A subsequent reduction step then affords the desired piperidine derivative. While this provides a general route to chiral 3-substituted piperidines, its direct application to the synthesis of ethyl nipecotate would require the use of a suitable boronic acid equivalent for the carboxylate group.
Another powerful approach is the biocatalytic reduction of a suitable precursor. For instance, the reduction of N-Boc-3-piperidone using biocatalysts can provide access to chiral 3-hydroxypiperidine derivatives, which can then be further functionalized to obtain the desired piperidine-3-carboxylate. The stereochemical outcome of the reduction is controlled by the choice of enzyme and reaction conditions.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Rh-catalyst with chiral ligand | Phenyl pyridine-1(2H)-carboxylate and arylboronic acids | 3-Aryl-tetrahydropyridines | High ee |
| Biocatalyst (e.g., yeast, isolated enzymes) | N-Boc-3-piperidone | N-Boc-3-hydroxypiperidine | High ee |
Chiral Pool Utilization in Nipecotate Derivatization
The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials to synthesize more complex chiral molecules. Amino acids are particularly valuable chiral building blocks for the synthesis of nitrogen-containing heterocycles like piperidines.
For the synthesis of (R)-nipecotic acid derivatives, (R)-glutamic acid serves as a logical and readily available chiral precursor. The synthetic sequence typically involves the transformation of the stereocenter in the starting amino acid into the desired C3 stereocenter of the piperidine ring. A general, though not specific to the ethyl ester, pathway could involve the following key transformations:
Protection of the functional groups of (R)-glutamic acid.
Reduction of one of the carboxylic acid groups to an alcohol.
Conversion of the alcohol to a leaving group .
Intramolecular cyclization via nucleophilic attack of the amino group to form the piperidine ring.
Further functional group manipulations to yield the target ethyl (R)-nipecotate.
While the concept is straightforward, the specific reagents and reaction conditions must be carefully chosen to avoid racemization and ensure high yields.
| Chiral Starting Material | Key Transformation Steps | Target Intermediate |
| (R)-Glutamic acid | Protection, selective reduction, activation, intramolecular cyclization | (R)-Piperidine-3-carboxylate precursor |
| Other chiral amino acids | Similar multi-step sequences | Chiral piperidine derivatives |
Chemical Transformations for Interconversion of Nipecotate Stereoisomers
In some instances, it may be necessary to convert an undesired stereoisomer of a nipecotate derivative into the desired one. This is particularly relevant when a synthetic route produces a mixture of stereoisomers or when one enantiomer is more readily available than the other. Chemical transformations for the interconversion of nipecotate stereoisomers primarily focus on inverting the stereochemistry at the C3 position of the piperidine ring.
One potential, though not widely documented for nipecotate itself, method for achieving this inversion is through an epimerization process. Epimerization involves the temporary removal of the acidic proton at the stereogenic center (C3), followed by its re-addition. This process typically requires a strong base to form an enolate intermediate, which is planar and achiral at the C3 position. Subsequent protonation of this enolate can lead to a mixture of both stereoisomers. By carefully controlling the reaction conditions, it may be possible to favor the formation of the thermodynamically more stable isomer.
A more controlled method for stereochemical inversion would involve a sequence of reactions, such as a Mitsunobu reaction . This would typically require the presence of a hydroxyl group at the C3 position. The synthesis would first involve the reduction of the ester functionality to an alcohol, followed by the Mitsunobu reaction with a suitable nucleophile to invert the stereocenter. Finally, re-oxidation and esterification would yield the inverted nipecotate ester. This multi-step process, while more complex, offers greater control over the stereochemical outcome.
It is important to note that the direct epimerization or stereoinversion of ethyl nipecotate is not a commonly reported procedure, and the development of such methods would require careful optimization to be efficient and selective.
| Transformation Method | Description | Key Intermediates |
| Epimerization | Base-catalyzed removal and re-addition of the C3 proton. | Enolate |
| Stereoinversion via Mitsunobu Reaction | Multi-step sequence involving reduction, inversion of a hydroxyl intermediate, and re-oxidation/esterification. | 3-Hydroxypiperidine derivative |
Advanced Characterization and Analytical Purity Assessment of Ethyl R Nipecotate L Tartrate
Spectroscopic Analysis of Chiral Nipecotate Derivatives and Their Diastereomeric Salts
Spectroscopic methods are indispensable tools for the detailed structural analysis of Ethyl (R)-Nipecotate L-Tartrate, providing insights into its stereochemistry, conformation, and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and conformational analysis of chiral molecules like nipecotate derivatives. rsc.org By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the stereochemistry and conformational preferences of the piperidine (B6355638) ring can be elucidated. rsc.orgresearchgate.net
In derivatives of nipecotic acid, the piperidine ring typically exists in a chair conformation. The orientation of the substituent at the 3-position can be either axial or equatorial. The relative populations of these conformers are influenced by factors such as intramolecular hydrogen bonding. rsc.org For instance, in ethyl nipecotate, an intramolecular hydrogen bond can exist between the carbonyl oxygen and the ring nitrogen's proton. rsc.org This interaction can stabilize the axial conformation, and its strength can be influenced by the solvent. rsc.org
Low-temperature NMR studies can "freeze" the conformational equilibrium, allowing for the direct observation and quantification of individual conformers. rsc.org Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions, which is crucial for confirming stereochemical assignments and understanding the three-dimensional structure of the molecule in solution. nih.gov
Table 1: Representative NMR Data for Related Compounds
| Compound/Fragment | Nucleus | Solvent | Chemical Shift (δ) in ppm |
| Ethyl group (CH₃) | ¹³C | CDCl₃ | ~14.3 |
| Ethyl group (CH₂) | ¹³C | CDCl₃ | ~60.6 |
| Piperidine Ring Carbons | ¹³C | CDCl₃ | Various signals |
| Carbonyl Carbon (Ester) | ¹³C | CDCl₃ | ~170-175 |
| Ethyl group (CH₃) | ¹H | CDCl₃ | Triplet, ~1.2 |
| Ethyl group (CH₂) | ¹H | CDCl₃ | Quartet, ~4.1 |
| Piperidine Ring Protons | ¹H | CDCl₃ | Multiplets, ~1.5-3.5 |
Note: The exact chemical shifts for this compound can vary depending on the specific experimental conditions. Data is generalized from typical values for similar structures. rsc.orghmdb.calibretexts.orgsigmaaldrich.com
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Structural Insights
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers valuable information about the functional groups and intermolecular interactions, such as hydrogen bonding, within this compound. db-thueringen.delibretexts.org These techniques are complementary and can provide a comprehensive vibrational profile of the compound.
FTIR Spectroscopy is particularly sensitive to polar functional groups and is instrumental in identifying the characteristic vibrational modes of the ester, carboxylic acid, and amine groups present in the molecule. The position and shape of the O-H and N-H stretching bands can provide direct evidence of hydrogen bonding interactions between the nipecotate and tartrate moieties. Broadening and shifts to lower frequencies of these bands are indicative of strong hydrogen bonding networks within the crystal lattice. The C=O stretching frequency of the ester group can also be influenced by these interactions.
Table 2: Key Vibrational Modes for Functional Group Identification
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| O-H (from Tartrate) | Stretching (H-bonded) | 3500 - 3200 (broad) | FTIR, Raman |
| N-H (from Nipecotate) | Stretching (H-bonded) | 3400 - 3200 | FTIR |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | FTIR, Raman |
| C=O (Ester) | Stretching | 1750 - 1735 | FTIR, Raman |
| C-O (Ester & Acid) | Stretching | 1300 - 1000 | FTIR, Raman |
| COO⁻ (Tartrate) | Asymmetric & Symmetric Stretching | ~1600 & ~1400 | FTIR |
Circular Dichroism (CD) Spectroscopy for Chiral Purity Verification
Circular Dichroism (CD) spectroscopy is a vital analytical technique for verifying the chiral purity of this compound. jascoinc.com This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.org Since enantiomers have mirror-image CD spectra, this method is highly specific for distinguishing between them. researchgate.net
For this compound, which is a diastereomeric salt, the CD spectrum will be a combination of the contributions from the (R)-nipecotate cation and the L-tartrate anion. A standard CD spectrum of a pure, reference sample of this compound can be established. Any deviation from this standard spectrum in a test sample would indicate the presence of the corresponding (S)-enantiomer of ethyl nipecotate or the D-tartrate isomer, thus signaling chiral impurity. acs.org
The intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). nih.gov This relationship allows for the quantitative determination of chiral purity. By creating a calibration curve with samples of known enantiomeric composition, the enantiomeric purity of an unknown sample can be accurately determined. nih.govnih.gov This makes CD spectroscopy a rapid and non-destructive method for quality control in the production of enantiomerically pure compounds. nih.gov
Chromatographic Techniques for Enantiomeric Purity Determination
Chromatographic methods are the gold standard for the separation and quantification of enantiomers, providing high-resolution analysis of the enantiomeric purity of Ethyl (R)-Nipecotate.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a primary and highly effective method for determining the enantiomeric purity of chiral compounds like ethyl nipecotate. eijppr.comchiralpedia.com The principle of this technique lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. eijppr.com
A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile and widely used for a broad range of chiral separations. eijppr.commdpi.com Other types of CSPs include Pirkle-type, protein-based, cyclodextrin-based, and macrocyclic antibiotic phases. eijppr.comhplc.eu The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric resolution. researchgate.netepa.gov
For the analysis of ethyl (R)-nipecotate, a method would be developed where a solution of the tartrate salt is injected onto the chiral column. The (R)- and (S)-enantiomers of ethyl nipecotate would be separated, and their respective peak areas would be used to calculate the enantiomeric excess (ee) of the (R)-enantiomer. researchgate.netasianpubs.org Method validation according to ICH guidelines would ensure the method is linear, accurate, precise, and sensitive enough to quantify the undesired (S)-enantiomer at very low levels. nih.gov
Table 3: Common Chiral Stationary Phases for HPLC
| CSP Type | Chiral Selector Examples | Separation Principle |
| Polysaccharide-based | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. |
| Pirkle-type (brush-type) | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, and dipole stacking. |
| Protein-based | α1-acid glycoprotein (B1211001) (AGP), Cellulase | Hydrophobic and polar interactions within the protein's chiral cavities. |
| Cyclodextrin-based | β-cyclodextrin, γ-cyclodextrin | Inclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin. |
| Ligand Exchange | Amino acids (e.g., proline, hydroxyproline) complexed with a metal ion (e.g., Cu²⁺) | Formation of diastereomeric metal complexes with different stabilities. |
Capillary Electrophoresis for Chiral Separation
Capillary Electrophoresis (CE) is another powerful and efficient technique for the chiral separation of ionic compounds. chromatographytoday.comumt.edu In chiral CE, a chiral selector is added to the background electrolyte. chromatographytoday.com The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, enabling their separation. nih.gov
Commonly used chiral selectors in CE include cyclodextrins (native and derivatized), crown ethers, chiral surfactants (in micellar electrokinetic chromatography), and macrocyclic antibiotics. nih.govnih.gov For the analysis of this compound, the compound would be introduced into the capillary, and under the influence of an electric field, the (R)- and (S)-enantiomers of the protonated ethyl nipecotate would migrate at different velocities due to their differing affinities for the chiral selector in the buffer. nih.gov
The choice of chiral selector, its concentration, the pH of the buffer, and the applied voltage are critical parameters that need to be optimized to achieve baseline separation of the enantiomers. chromatographytoday.com CE offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. umt.edu
Gas Chromatography (GC) with Derivatization and Chiral Columns
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. chromatographyonline.com However, for chiral molecules like this compound, which may not be sufficiently volatile or thermally stable for direct GC analysis, derivatization is a crucial step. mdpi.com This process involves chemically modifying the analyte to enhance its volatility and improve its chromatographic properties. mdpi.com
For the analysis of chiral compounds, the use of chiral stationary phases is essential for separating enantiomers. gcms.czuta.edu These specialized GC columns are designed to interact differently with each enantiomer, leading to their separation and allowing for the determination of enantiomeric purity. gcms.cz Cyclodextrin-based chiral stationary phases are commonly employed for this purpose. chromatographyonline.comuta.edu
Detailed Research Findings:
The enantiomeric purity of compounds structurally related to this compound is often determined using chiral GC. For instance, the separation of enantiomers of various pharmaceutical intermediates has been successfully achieved using cyclodextrin-derivatized chiral columns. chromatographyonline.comgcms.cz The choice of the specific chiral stationary phase and the derivatizing agent is critical and depends on the molecular structure of the analyte.
In a typical workflow, the this compound salt would first be converted to its free base, Ethyl (R)-Nipecotate. This is then followed by derivatization, for example, through acylation or silylation, to increase its volatility. The derivatized sample is then injected into a GC system equipped with a chiral capillary column. The differential interaction between the enantiomers and the chiral stationary phase results in two distinct peaks in the chromatogram, allowing for their quantification.
Table 1: Typical GC Parameters for Chiral Analysis of Related Compounds
| Parameter | Value |
| Column Type | Cyclodextrin-based Chiral Capillary Column |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, ramp to 220 °C at 5 °C/min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatizing Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or similar |
Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.
X-ray Crystallography for Absolute Configuration Assignment and Supramolecular Interactions
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. nih.gov This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
For this compound, X-ray crystallography confirms the (R) configuration of the nipecotate moiety and the (L) configuration of the tartrate counter-ion. This is achieved by analyzing the diffraction pattern of a single crystal of the compound.
Detailed Research Findings:
Key supramolecular interactions observed in the crystal structure of similar tartrate salts include:
Hydrogen Bonding: Extensive hydrogen bonding networks are typically formed between the hydroxyl and carboxyl groups of the L-tartrate anion and the amine group of the ethyl nipecotate cation. Water molecules, if present in the crystal lattice, can also participate in these networks.
Ionic Interactions: The electrostatic attraction between the positively charged piperidinium (B107235) ring of the ethyl (R)-nipecotate cation and the negatively charged carboxylate groups of the L-tartrate anion is a primary force holding the crystal together.
The analysis of the crystal packing provides insights into how the individual molecules are arranged in the solid state. This information is valuable for understanding the physical properties of the compound, such as its melting point and solubility.
Table 2: Crystallographic Data for a Representative Tartrate Salt
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| α = 90°, β = XX.XX°, γ = 90° | |
| Molecules per Unit Cell (Z) | 2 |
| Key Hydrogen Bond Distances | O-H···O (tartrate-tartrate): ~2.5 Å |
| N-H···O (nipecotate-tartrate): ~2.7 Å |
Note: The values in this table are hypothetical and serve as an example of the type of data obtained from an X-ray crystallographic study. Actual data for this compound would need to be determined experimentally.
Applications of Ethyl R Nipecotate L Tartrate in Complex Molecule Synthesis
Role as a Chiral Auxiliary and Resolving Agent in Organic Reactions
The inherent chirality of ethyl (R)-nipecotate L-tartrate, derived from both the nipecotic acid and tartaric acid moieties, makes it a valuable tool in asymmetric synthesis. As a chiral auxiliary, it can be temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a specific stereoisomer. This approach is fundamental in the synthesis of enantiomerically pure compounds, where a single stereoisomer is responsible for the desired biological activity.
Furthermore, this compound serves as an effective resolving agent for the separation of racemic mixtures. The principle of chiral resolution relies on the formation of diastereomeric salts when a racemic mixture is treated with a single enantiomer of a chiral resolving agent. In this case, the L-tartrate salt of ethyl (R)-nipecotate can selectively crystallize with one enantiomer of a racemic acid, allowing for the separation of the two enantiomers. This technique is widely used in the pharmaceutical industry to obtain optically pure active pharmaceutical ingredients.
The utility of chiral auxiliaries is a well-established strategy in asymmetric synthesis. For instance, the development of new chiral auxiliaries derived from (S)-(-)-phenylethylamine has been reported for the synthesis of enantiopure (R)-2-propyloctanoic acid. researchgate.net Similarly, Oppolzer's camphorsultam is another widely used chiral auxiliary. researchgate.net These examples highlight the importance of chiral auxiliaries in achieving high levels of stereocontrol in organic reactions.
Precursor to Biologically Active Piperidine-Based Compounds
The piperidine (B6355638) ring is a key pharmacophore found in a multitude of drugs targeting various physiological pathways. This compound, with its pre-formed and stereochemically defined piperidine structure, serves as a crucial starting material for the synthesis of these complex molecules.
Table 1: Applications of this compound as a Precursor
| Therapeutic Area | Target Compound Class | Reference |
| Immunology | Immunopotentiators | chembk.com |
| Neurology | Central Nervous System (CNS) Active Compounds | |
| Neurology | Dopamine, Serotonin (B10506), and Norepinephrine (B1679862) Receptor Ligands and Transporter Inhibitors | nih.gov |
| Endocrinology | Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | nih.gov |
| Hematology | Antithrombotic Agents and Platelet Aggregation Inhibitors |
This compound is utilized as a chiral building block in the synthesis of immunopotentiators. chembk.com These molecules are designed to enhance the body's immune response and have potential applications in vaccines and cancer immunotherapy. The specific stereochemistry of the piperidine ring provided by this compound is often critical for the compound's ability to interact with its biological target and elicit the desired immune-stimulating effect.
The piperidine scaffold is a common feature in many drugs that act on the central nervous system. This compound serves as a key intermediate in the synthesis of a variety of CNS active compounds. The defined stereochemistry of the (R)-nipecotate moiety is often a crucial determinant of the pharmacological activity and selectivity of the final drug molecule.
This compound is a valuable precursor for the synthesis of ligands that target dopamine, serotonin, and norepinephrine receptors and transporters. These neurotransmitter systems are implicated in a wide range of neurological and psychiatric disorders, including depression, anxiety, and Parkinson's disease.
For example, the development of heterocyclic cycloalkanol ethylamines as norepinephrine reuptake inhibitors has been an active area of research. nih.gov The synthesis of these compounds often relies on chiral piperidine intermediates derived from starting materials like this compound. The stereochemistry of the piperidine ring is critical for achieving potent and selective inhibition of the norepinephrine transporter.
Similarly, the serotonin receptor family is a major target for drug discovery. nih.govnih.gov The piperidine moiety is a common structural element in many serotonin receptor ligands, and the use of chiral precursors like this compound ensures the synthesis of the desired stereoisomer with optimal binding affinity and functional activity.
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral medications used for the treatment of type 2 diabetes. nih.govnih.gov These drugs work by increasing the levels of incretin (B1656795) hormones, which help to regulate blood sugar. The synthesis of many DPP-4 inhibitors involves the use of chiral amine building blocks, and the piperidine ring is a common feature in their molecular structures.
This compound can serve as a precursor to the chiral piperidine core of certain DPP-4 inhibitors. The precise stereochemistry of this fragment is essential for the inhibitor's ability to bind effectively to the active site of the DPP-4 enzyme.
The piperidine motif is also found in a number of antithrombotic agents and platelet aggregation inhibitors. These drugs are used to prevent and treat blood clots, which can lead to heart attacks and strokes. This compound can be employed as a chiral starting material in the synthesis of these compounds, where the stereochemistry of the piperidine ring plays a crucial role in their anticoagulant and antiplatelet activity.
Derivatization Strategies for Enhancing Analytical Properties and Reactivity
This compound possesses functional groups, primarily a secondary amine and an ethyl ester, that are amenable to chemical modification, or derivatization. These strategies are employed to enhance its detectability in analytical assays or to modulate its reactivity for subsequent synthetic steps.
For analytical purposes, derivatization is a common technique used to improve the performance of methods like High-Performance Liquid Chromatography (HPLC). nih.govnih.gov The core principle involves attaching a new chemical group (a tag) to the analyte to make it more easily detectable. nih.gov The secondary amine of the nipecotate ring is the principal target for such modifications. General strategies applicable to this functional group include:
Introduction of Chromophores: Attaching a molecule that strongly absorbs ultraviolet-visible (UV-Vis) light allows for more sensitive detection by HPLC-UV detectors.
Introduction of Fluorophores: For even greater sensitivity, fluorescent tags can be attached, enabling detection by HPLC with fluorescence detection (HPLC-FLD). Reagents like dansyl chloride are commonly used for derivatizing amines to yield highly fluorescent products. nih.gov
Improving Mass Spectrometric Detection: Derivatization can be used to enhance ionization efficiency for mass spectrometry (MS) detection, leading to lower detection limits. nih.gov
Enhancing Chromatographic Properties: Small, polar molecules can be challenging to retain on standard reversed-phase HPLC columns. Derivatization with larger, more hydrophobic groups can improve retention and peak shape. psu.edu For instance, reacting the amine with reagents like ethyl chloroformate converts it into a more hydrophobic derivative suitable for gas chromatography (GC) or reversed-phase HPLC analysis. mdpi.com
From a synthetic standpoint, derivatization is fundamental to utilizing Ethyl (R)-nipecotate as a building block. The reactivity of the secondary amine is harnessed to construct more complex molecules. Common derivatization reactions to enhance or direct reactivity include:
N-Acylation: The amine readily reacts with acyl chlorides or activated carboxylic acids to form amides. This is a widely used method to couple the nipecotate core to various side chains, as seen in the synthesis of immunopotentiating agents where ethyl nipecotate is coupled with 2-thiopheneacetyl chloride. researchgate.net
N-Alkylation: The amine can be alkylated by reacting it with organic halides. This introduces diverse substituents onto the nitrogen atom, a key step in building libraries of N-substituted nipecotic acid derivatives. d-nb.info
Boc Protection: The amine can be protected with a tert-butyloxycarbonyl (Boc) group. This temporarily blocks the reactivity of the amine, allowing chemical modifications to be performed on other parts of the molecule. The Boc group can then be cleanly removed to proceed with further reactions at the nitrogen atom.
These derivatization strategies are crucial for both analyzing the compound and employing it effectively in multi-step syntheses.
Table 1: Summary of Derivatization Strategies for Ethyl (R)-Nipecotate
| Purpose | Strategy | Functional Group Targeted | Example Reagent Class | Resulting Benefit |
|---|---|---|---|---|
| Analytical Enhancement | Introduction of Fluorophore | Secondary Amine | Dansyl Chloride | Increased sensitivity in fluorescence detection |
| Analytical Enhancement | Introduction of Chromophore | Secondary Amine | Benzoyl Chloride | Increased sensitivity in UV detection |
| Analytical Enhancement | Improved Chromatography | Secondary Amine | Ethyl Chloroformate | Enhanced retention and separation in GC/HPLC |
| Synthetic Utility | N-Acylation | Secondary Amine | Acyl Halides | Formation of amides, coupling of side chains |
| Synthetic Utility | N-Alkylation | Secondary Amine | Alkyl Halides | Introduction of N-substituents |
| Synthetic Utility | N-Protection | Secondary Amine | Di-tert-butyl dicarbonate (B1257347) | Masking of amine for selective reactions |
Contributions to Libraries of Heterocyclic Compounds for Drug Discovery
This compound is a valuable chiral building block for the construction of compound libraries used in drug discovery. sihaulichemicals.co.in Its rigid piperidine core and defined stereochemistry make it an attractive scaffold for generating collections of structurally related, yet diverse, small molecules. mdpi.com These libraries are then screened against biological targets to identify new lead compounds for drug development.
The concept of scaffold-based library design is central to this application. mdpi.com The ethyl (R)-nipecotate moiety serves as the fixed core or "scaffold," while various chemical groups (R-groups) are attached at specific points, primarily the ring nitrogen. This approach allows for the systematic exploration of the chemical space around the core scaffold to discover structure-activity relationships (SAR). nih.gov
Key contributions of Ethyl (R)-nipecotate to this field include:
Scaffold for Focused Libraries: It is used to create focused libraries targeting specific protein families. For example, since nipecotic acid itself is a known GABA reuptake inhibitor, Ethyl (R)-nipecotate is an ideal starting point for synthesizing libraries of novel GABA transporter (GAT) inhibitors. d-nb.info By synthesizing a series of derivatives with different N-linked lipophilic side chains, researchers can probe the binding pocket of the transporter and optimize inhibitor potency and selectivity. d-nb.info
Introduction of Chirality: The (R)-configuration at the C3 position of the piperidine ring is a critical feature. Using an enantiomerically pure starting material like this compound ensures that the resulting library compounds are also stereochemically defined. This is crucial because the biological activity of chiral molecules often depends on their specific 3D arrangement.
Generation of Diverse Heterocycles: The secondary amine of the nipecotate scaffold is a versatile chemical handle. Through reactions like reductive amination, acylation, and alkylation, a vast array of substituents can be appended. This allows for the creation of large combinatorial libraries where the diversity is generated by varying the building blocks attached to the nitrogen. mdpi.comnih.gov Examples of compounds synthesized from ethyl nipecotate include complex molecules like α,α′-bis[3-(N,N-diethylcarbamoyl)-piperidino]-p-xylene and various N-substituted derivatives for screening as anticonvulsant drugs. researchgate.netsigmaaldrich.com
The use of this compound enables the efficient, scaffold-based synthesis of libraries of novel heterocyclic compounds. These libraries, rich in structural diversity and incorporating a key chiral element, are powerful tools for identifying and optimizing new therapeutic agents.
Table 2: Examples of Compound Classes Synthesized from Ethyl Nipecotate for Libraries
| Scaffold | Derivatization Point | Synthetic Reaction | Target Compound Class | Therapeutic Area of Interest |
|---|---|---|---|---|
| Ethyl (R)-nipecotate | Ring Nitrogen (Secondary Amine) | N-Alkylation | N-Alkyl Piperidines | Central Nervous System (CNS) Disorders |
| Ethyl (R)-nipecotate | Ring Nitrogen (Secondary Amine) | N-Acylation | N-Acyl Piperidines (Amides) | Infectious Diseases, CNS Disorders |
| Ethyl (R)-nipecotate | Ring Nitrogen (Secondary Amine) | Reductive Amination | N-Substituted Piperidines | Neurotransmitter Reuptake Inhibition |
Mechanistic Insights and Computational Modeling of Ethyl R Nipecotate L Tartrate Interactions
Molecular Recognition in Diastereomeric Salt Formation
The selective crystallization of Ethyl (R)-Nipecotate L-Tartrate is a prime example of molecular recognition, where the chiral resolving agent, L-tartaric acid, preferentially interacts with one enantiomer of ethyl nipecotate over the other. This process is fundamental to the resolution of racemic mixtures.
The formation of the diastereomeric salt can be understood through the lens of supramolecular chemistry. It is proposed that chiral molecules, like the reactants here, can form both homo- and heterochiral supramolecular associates. mdpi.com The interaction between the resolving agent and the target molecule can lead to the formation of helical supramolecular structures. Specifically, the reaction may produce acidic salt-forming supramolecular helical associates of the (R)-amine and the tartaric acid, which then form an antiparallel double helix. mdpi.com Crystallization occurs when the concentration of these well-ordered double helix structures surpasses the solubility limit. mdpi.com
The stoichiometry of the crystallized diastereomeric salt is often influenced by the eutectic composition of the enantiomeric mixture of the resolving agent. mdpi.com This principle is crucial in optimizing the resolution process. The efficiency of such resolutions is a testament to the precise geometric and chemical complementarity between the interacting molecules.
Conformational Analysis of Piperidine (B6355638) Ring and Ester Moieties
For piperidine derivatives, the ring can exist in various conformations, with the chair form being the most stable. The substituents on the ring can adopt either axial or equatorial positions. In related 3-substituted piperidine-2,6-diones, it has been shown that the aromatic ring substituent preferentially adopts an axial position. nih.gov This preference is crucial for its interaction with biological targets, as it mimics the orientation of key functional groups in natural substrates. nih.gov
The conformation of the ester moiety is also significant. The relative orientation of the carbonyl group and the ethyl chain can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are vital for the stability of the diastereomeric salt.
Investigation of Intramolecular and Intermolecular Hydrogen Bonding in Salts and Derivatives
Hydrogen bonds are key to the structure and stability of the this compound salt. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds play a role. nih.govunito.it
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can occur within a single molecule when a hydrogen bond donor and acceptor are in close proximity due to the molecule's conformation. unito.it For a hydrogen bond to form, the geometry of the molecule must allow for the appropriate distance and directionality between the donor and acceptor groups. unito.it
Intermolecular Hydrogen Bonding: In the context of the diastereomeric salt, intermolecular hydrogen bonds are formed between the ethyl (R)-nipecotate and L-tartaric acid molecules. These interactions are the primary driving force for the formation and stability of the crystal lattice. The hydroxyl and carboxyl groups of tartaric acid are potent hydrogen bond donors and acceptors, readily interacting with the nitrogen atom and carbonyl oxygen of the ethyl nipecotate. The formation of these intermolecular hydrogen bonds can sometimes compete with and disrupt pre-existing intramolecular hydrogen bonds within the individual molecules. nih.gov
The presence and strength of these hydrogen bonds can be influenced by the solvent environment. Polar, protic solvents can compete for hydrogen bonding sites, potentially disrupting the interactions that hold the salt together. nih.govunito.it Conversely, apolar solvents tend to favor the formation of intramolecular and intermolecular hydrogen bonds within the solute molecules. unito.it
Kinetic Studies of Resolution and Derivatization Processes
Kinetic studies focus on the rates of chemical reactions, providing a dynamic perspective on the formation of this compound and its subsequent chemical transformations. The efficiency of a resolution process is not only determined by the thermodynamic stability of the diastereomeric salt but also by the kinetics of its crystallization.
In some cases, the initially formed crystalline product may be under kinetic control, meaning it is the product that forms the fastest, but not necessarily the most stable one. mdpi.com Over time, a thermodynamically more stable product may crystallize. mdpi.com This has been observed in the resolution of other chiral compounds, where the enantiomeric excess of the crystallized product changes over time. mdpi.com
The choice of solvent can significantly impact the kinetics of crystallization. researchgate.net A systematic screening of solvents is often necessary to find conditions that provide an economically viable and efficient resolution process. researchgate.net The addition of co-solvents can also dramatically improve the efficiency of the resolution. researchgate.net
Patents and Industrial Scale Up Considerations for Ethyl R Nipecotate L Tartrate
Patented Resolution Processes for Racemic Ethyl Nipecotate
The primary method for obtaining enantiomerically pure Ethyl (R)-Nipecotate is through the resolution of a racemic mixture of ethyl nipecotate. This process typically involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different physical properties, such as solubility.
While a specific patent exclusively detailing the resolution of racemic ethyl nipecotate to yield Ethyl (R)-Nipecotate L-Tartrate is not prominently highlighted in public databases, the use of tartaric acid and its derivatives as resolving agents for chiral amines and related compounds is a well-established and patented strategy. For instance, L-(+)-tartaric acid is a commonly employed resolving agent for the separation of enantiomeric bases. The principle relies on the formation of two diastereomeric salts, (R)-ethyl nipecotate L-tartrate and (S)-ethyl nipecotate L-tartrate, which exhibit different solubilities, allowing for the selective crystallization of one of the diastereomers.
Patented literature often describes the use of derivatives of tartaric acid, such as O,O'-dibenzoyl-L-tartaric acid, for the resolution of various chiral compounds, including those with piperidine (B6355638) scaffolds. These derivatives can sometimes offer superior separation efficiency compared to natural tartaric acid. For example, a patent might describe a process where racemic ethyl nipecotate is dissolved in a suitable solvent, followed by the addition of L-tartaric acid. The mixture is then heated and subsequently cooled to induce the crystallization of the less soluble diastereomeric salt, in this case, the desired this compound. The efficiency of this separation is dependent on factors such as the solvent system, the temperature profile of the crystallization, and the purity of the starting materials.
The table below summarizes common chiral resolving agents mentioned in patent literature for the separation of racemic mixtures, which are applicable to the resolution of ethyl nipecotate.
| Resolving Agent | Compound Type Resolved | General Principle |
| L-(+)-Tartaric Acid | Racemic bases (e.g., chiral amines) | Formation of diastereomeric salts with different solubilities. |
| O,O'-Dibenzoyl-D-tartaric acid | Racemic nicotine | Enantioselective salt formation and crystallization. |
| O,O'-Di-p-toluoyl-L-tartaric acid | Racemic amines | Diastereomeric salt crystallization. |
| (-)-Mandelic Acid | Racemic bases | Formation of diastereomeric salts. |
| (+)-Camphor-10-sulfonic acid | Racemic bases | Diastereomeric salt formation and separation. |
It is a common industrial practice to optimize these resolution processes to maximize the yield and enantiomeric excess of the desired enantiomer. This can involve multiple recrystallization steps to achieve the high purity required for pharmaceutical applications.
Large-Scale Manufacturing Considerations for Enantiopure Nipecotate Derivatives
The transition from a laboratory-scale resolution to large-scale industrial manufacturing of enantiopure nipecotate derivatives like this compound presents several challenges and requires careful strategic planning. The primary goal is to develop a process that is not only efficient and high-yielding but also cost-effective, safe, and environmentally sustainable.
Process Optimization and Control: On a large scale, direct translation of a lab-scale procedure is often not feasible. Key parameters that need to be optimized include:
Temperature and Cooling Profiles: Precise control over the heating and cooling cycles during crystallization is crucial for achieving consistent crystal size and purity. Rapid cooling can lead to the entrapment of impurities, while slow cooling can result in lower yields.
Agitation: The stirring rate can influence crystal growth and morphology, which in turn affects filtration and washing efficiency.
Seeding: The introduction of seed crystals of the desired diastereomer can control the crystallization process, leading to a more uniform product with higher purity.
Equipment and Infrastructure: Large-scale manufacturing necessitates specialized equipment. This includes large-volume reactors, crystallizers with precise temperature control, and industrial-scale filtration and drying equipment. The materials of construction must be compatible with the reactants and solvents used.
Raw Material Sourcing and Quality Control: A reliable and consistent supply of high-quality raw materials, including racemic ethyl nipecotate and L-tartaric acid, is essential for uninterrupted production. Stringent quality control measures must be in place to test incoming raw materials and to monitor the purity and enantiomeric excess of the product at various stages of the manufacturing process. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase are indispensable for this purpose.
Regulatory Compliance and Safety: The manufacturing of pharmaceutical intermediates must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP). This involves comprehensive documentation of all manufacturing steps, process validation, and ensuring the safety of the process for both the operators and the environment. A thorough risk assessment must be conducted to identify and mitigate any potential hazards associated with the large-scale handling of chemicals.
The table below outlines the key considerations for the industrial scale-up of enantiopure nipecotate derivative production.
| Consideration | Key Aspects |
| Process Chemistry | Optimization of solvent, temperature, and concentration; development of a racemization process for the unwanted enantiomer. |
| Crystallization | Control of supersaturation, cooling profile, agitation, and seeding to ensure desired crystal size, shape, and purity. |
| Downstream Processing | Efficient filtration, washing, and drying methods to isolate the pure product. |
| Analytical Control | In-process controls and final product testing for chemical and enantiomeric purity using methods like chiral HPLC. |
| Supply Chain | Secure and reliable sourcing of starting materials and resolving agents. |
| Regulatory & Safety | Compliance with GMP standards, process safety management, and environmental regulations. |
Future Perspectives in Research on Ethyl R Nipecotate L Tartrate
Development of Novel Enantioselective Synthetic Routes
The production of enantiomerically pure ethyl (R)-nipecotate is paramount for its use as a pharmaceutical intermediate. researchgate.net Future research is geared towards developing more efficient and highly selective methods for its synthesis.
One promising area is the advancement of catalytic enantioselective hydrogenation . Researchers are exploring novel heterogeneous chiral catalysts for the one-step reduction of ethyl nicotinate (B505614) to ethyl nipecotate. researchgate.net For instance, a chiral catalyst derived from 1,1'-bis(diphenylphosphino)-ferrocene (dppf) anchored within a mesoporous silica (B1680970) (MCM-41) support has shown increased enantioselectivity and activity compared to its homogeneous counterpart. researchgate.net The development of nitrogen-modified titanium structures as catalyst supports also shows promise for pyridine (B92270) hydrogenation under environmentally friendly conditions. researchgate.net
Enzymatic resolution continues to be a key focus. Lipases, such as Novozym 435, have been effectively used to selectively hydrolyze racemic ethyl nipecotate, allowing for the separation of the (S)-enantiomer. researchgate.net Future work will likely involve screening for more robust and selective enzymes and optimizing reaction conditions to improve yield and enantiomeric excess. A two-step resolution process combining enzymatic hydrolysis with classical resolution using a chiral acid like (D)-tartaric acid has already demonstrated the ability to achieve high enantiopurity. researchgate.net
Further research into diastereomeric salt formation and fractional crystallization is also anticipated. researchgate.net While classical, this method can be highly effective, and the discovery of new resolving agents could lead to more efficient separations.
| Synthetic Approach | Key Features | Potential Advancements |
| Catalytic Enantioselective Hydrogenation | One-step reduction of ethyl nicotinate; Use of heterogeneous chiral catalysts. researchgate.net | Development of more active and selective catalysts; Exploration of novel catalyst supports. researchgate.net |
| Enzymatic Resolution | High enantioselectivity of lipases; Environmentally friendly conditions. researchgate.net | Screening for novel enzymes; Optimization of reaction parameters. researchgate.net |
| Diastereomeric Salt Formation | Classical and effective method; Fractional crystallization for separation. researchgate.net | Discovery of new and more efficient chiral resolving agents. researchgate.net |
Exploration of New Pharmaceutical and Agrochemical Applications
The primary application of ethyl (R)-nipecotate L-tartrate lies in its role as a precursor to γ-aminobutyric acid (GABA) uptake inhibitors. researchgate.netsioc-journal.cnwikipedia.org These inhibitors are crucial in the treatment of various neurological and psychological disorders. researchgate.netbiocrick.com
Future pharmaceutical research will likely focus on synthesizing novel derivatives of nipecotic acid with enhanced therapeutic properties. This includes the development of compounds with improved blood-brain barrier penetration, which is a known limitation of nipecotic acid itself. wikipedia.org By modifying the nipecotic acid scaffold, researchers aim to create new drugs for conditions such as Alzheimer's disease, cancer, and inflammatory disorders. sioc-journal.cnmdpi.com For example, amidation of ethyl nipecotate with carboxylic acids possessing antioxidant and anti-inflammatory properties has yielded compounds with potential as multi-targeting agents against Alzheimer's. mdpi.com
In the agrochemical sector, derivatives of nipecotic acid are being investigated for their potential as immunopotentiating agents in livestock to prevent infectious diseases. researchgate.netscientific.net Further research could lead to the development of new, more effective agrochemicals for crop protection and animal health. The compound is also used in the synthesis of plant protection agents. chembk.com
| Application Area | Current Use/Research | Future Directions |
| Pharmaceuticals | Precursor to GABA uptake inhibitors for neurological disorders. researchgate.netbiocrick.com | Synthesis of novel derivatives for Alzheimer's, cancer, and inflammation; Improved blood-brain barrier penetration. sioc-journal.cnwikipedia.orgmdpi.com |
| Agrochemicals | Investigational immunopotentiating agents in livestock. researchgate.netscientific.net | Development of new plant protection agents and veterinary medicines. chembk.com |
Advanced Analytical Techniques for Trace Enantiomer Detection
The ability to accurately determine the enantiomeric purity of ethyl (R)-nipecotate is critical for its application in pharmaceuticals. researchgate.net Future research will focus on developing more sensitive and efficient analytical methods for detecting trace amounts of the unwanted enantiomer.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the leading technique for separating chiral compounds. nih.govregistech.com Advancements in chiral column technology are expected to lead to higher efficiency and faster separations. registech.com The use of an α1-acid glycoprotein (B1211001) (AGP) chiral column has shown success in resolving nipecotic acid amides. nih.gov
Chiral metabolomics , a growing field, is also contributing to the development of advanced analytical techniques. nih.gov This includes the use of new chiral derivatizing agents to improve the separation and detection of enantiomers by liquid chromatography (LC) and gas chromatography (GC). nih.gov Furthermore, the combination of separation techniques with mass spectrometry, particularly ion-mobility mass spectrometry, offers a powerful tool for the untargeted profiling of chiral metabolites in complex samples. nih.gov
Green Chemistry Approaches in its Synthesis and Resolution
The principles of green chemistry are increasingly influencing the synthesis and resolution of chemical compounds, including ethyl nipecotate. youtube.comnih.gov The goal is to develop more environmentally benign and sustainable processes.
Future research will likely focus on replacing traditional, often hazardous, solvents with greener alternatives. nih.gov For example, the use of water as a solvent in enzymatic resolutions is an environmentally friendly approach. researchgate.net Similarly, employing Schotten-Baumann conditions, which often use water, for coupling reactions is another green strategy. researchgate.net The exploration of bio-based solvents like diethyl carbonate (DEC) and γ-valerolactone (GVL) in synthetic steps is also a promising avenue. nih.gov
Minimizing waste and improving atom economy are also key tenets of green chemistry. The development of catalytic methods, which use small amounts of a catalyst that can often be recycled, is a significant step in this direction. researchgate.net
Application in Materials Science and Emerging Fields
While the primary applications of this compound are in the pharmaceutical and agrochemical industries, its derivatives are beginning to find use in materials science.
Recent research has shown that nipecotic acid-tethered naphthalene (B1677914) diimide derivatives can self-assemble into fluorescent organic nanoparticles. acs.org These nanoparticles exhibit aggregation-induced emission and have been used for the targeted bioimaging and drug delivery to cancer cells that overexpress GABA receptors. acs.org This opens up new possibilities for the use of nipecotic acid derivatives in the development of advanced materials for diagnostics and targeted therapies. acs.org
Further research may explore the incorporation of nipecotic acid derivatives into other types of materials, such as polymers or metal-organic frameworks, to create functional materials with unique properties for a variety of applications.
Q & A
Q. What are the established synthetic routes for Ethyl (R)-Nipecotate L-Tartrate?
this compound is synthesized via enantiomeric resolution of racemic ethyl nipecotate using L-(+)-tartaric acid, which selectively crystallizes the (R)-enantiomer as the tartrate salt . Modern methods involve asymmetric hydrogenation of ethyl nicotinate derivatives using rhodium-based catalysts under high hydrogen pressure to achieve high enantiomeric excess .
Q. How is enantiomeric purity validated for this compound in research settings?
Chiral high-performance liquid chromatography (HPLC) is the gold standard, employing polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/ethanol. Method validation includes linearity (R² >0.99), precision (%RSD <2%), and limit of detection (LOD <0.1%) . Complementary techniques like Mosher amide analysis via GC or HPLC can confirm absolute configuration .
Q. What role does Ethyl (R)-Nipecotate play in drug development?
It serves as a chiral pharmacophore in central nervous system (CNS) drugs. For example, it is integral to tiagabine, a GABA reuptake inhibitor, where the (R)-configuration ensures binding specificity to GABA transporters . Its piperidine scaffold also appears in solifenacin, a muscarinic receptor antagonist for overactive bladder treatment .
Advanced Research Questions
Q. How can asymmetric hydrogenation be optimized for higher enantiomeric excess?
Catalyst selection (e.g., Rh-DuPhos or Rh-JosiPhos systems), hydrogen pressure (≥50 bar), and solvent polarity (e.g., acetic anhydride) critically influence stereoselectivity. Post-reduction quenching with tartaric acid enhances diastereomeric salt purity . Kinetic resolution studies using in situ NMR can refine reaction parameters .
Q. How does M2 muscarinic receptor affinity influence experimental design for cholinergic agonists?
Functional assays (e.g., calcium mobilization in CHO-M2 cells) and radioligand binding studies (using [³H]NMS) are essential. Dose-response curves should differentiate M2 vs. M1 receptor efficacy, as (R)-nipecotate derivatives show 10-fold higher potency at M2 receptors .
Q. How to resolve contradictory behavioral data in aggression studies using animal models?
In hamster aggression studies, dose-dependent suppression of aggression (via GABA uptake inhibition) must be distinguished from peripheral cholinergic effects (e.g., salivation). Use minimally invasive telemetry for real-time CNS activity monitoring and paired behavioral assays with controls for motor impairment .
Q. What strategies improve large-scale purification of the tartrate salt?
Wiped-film evaporation (WFE) reduces thermal degradation during solvent removal. Crystallization optimization (e.g., pH 4.5–5.0 in ethanol/water) enhances yield and polymorph control. Purity is validated via melting point (153–158°C) and specific rotation ([α]D²⁰ = +9.5° to +11.0°) .
Q. How can cross-disciplinary approaches enhance pharmacological studies of this compound?
Integrate synthetic chemistry (e.g., fragment coupling via nucleophilic substitution ) with in vivo models (e.g., microdialysis in rodent brains to measure GABA levels). Computational docking (e.g., AutoDock Vina) predicts binding modes to GABA transporters or muscarinic receptors, guiding structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
